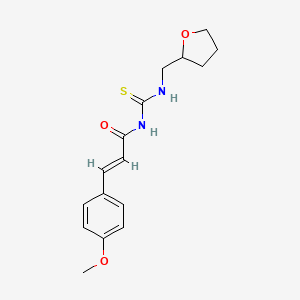

(E)-3-(4-methoxyphenyl)-N-(((tetrahydrofuran-2-yl)methyl)carbamothioyl)acrylamide

Description

(E)-3-(4-methoxyphenyl)-N-(((tetrahydrofuran-2-yl)methyl)carbamothioyl)acrylamide is a synthetic acrylamide derivative characterized by a methoxy-substituted phenyl group at the C3 position and a carbamothioyl moiety linked to a tetrahydrofuran-2-ylmethyl group. The compound is synthesized via coupling reactions involving α,β-unsaturated carbonyl intermediates and functionalized amines or thiols under optimized conditions, such as EDCI-mediated coupling in DMF or similar solvents . Structural confirmation is achieved through spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry (MS), with purity validated via elemental analysis and melting point determination .

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethylcarbamothioyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-20-13-7-4-12(5-8-13)6-9-15(19)18-16(22)17-11-14-3-2-10-21-14/h4-9,14H,2-3,10-11H2,1H3,(H2,17,18,19,22)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZFYLJPBLDKOU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC(=S)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-methoxyphenyl)-N-(((tetrahydrofuran-2-yl)methyl)carbamothioyl)acrylamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a methoxyphenyl group, a tetrahydrofuran moiety, and a carbamothioyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

1. Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit significant anti-cancer properties. For instance, studies involving acyl thiourea derivatives suggest that they can interact with DNA and inhibit cancer cell proliferation.

- Mechanism of Action : The interaction with DNA is facilitated through intercalation and formation of stable complexes that prevent replication. Binding constants for related compounds have been reported in the range of .

| Compound | Binding Constant () | Activity |

|---|---|---|

| TU3 | High | |

| TU4 | Moderate | |

| TU1 | Low |

2. Anti-Inflammatory Properties

The compound's potential as an anti-inflammatory agent has been noted in studies examining thiourea derivatives. These compounds demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that involves modulation of immune responses.

3. Antimicrobial Activity

Similar structures have shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiourea derivatives have been documented to range from 1.95 to 15.63 µg/mL against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to (E)-3-(4-methoxyphenyl)-N-(((tetrahydrofuran-2-yl)methyl)carbamothioyl)acrylamide:

- Study on Anticancer Potency : In vitro assays demonstrated that a series of thiourea derivatives effectively inhibited the growth of HepG2 liver cancer cells with IC50 values ranging from 4.8 µg/mL to 15 µg/mL .

- Antimicrobial Evaluation : A comparative study showed that compounds containing the methoxyphenyl group exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of (E)-acrylamides with varying aryl and carbamothioyl substituents. Key structural analogs include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (target) and fluoro () substituents modulate electronic properties, affecting solubility and binding affinity.

- Bioactivity Trends : Chlorophenyl and fluorophenyl analogs () show antimicrobial and anticancer activities, suggesting that halogenation may enhance target engagement in certain pathways.

Physicochemical and Spectral Properties

- Solubility : The tetrahydrofuran moiety in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic analogs .

- Thermal Stability : Melting points for analogs range widely (153–220°C), with higher values observed for halogenated derivatives (), possibly due to stronger intermolecular interactions.

- Spectral Signatures : IR spectra of similar compounds show characteristic absorptions for acrylamide C=O (1650–1700 cm⁻¹) and thioamide C=S (1250–1300 cm⁻¹) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.